molecular formula C2H4N6O B6162454 N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide CAS No. 1339337-69-7

N'-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide

Cat. No.: B6162454
CAS No.: 1339337-69-7
M. Wt: 128.1
InChI Key:
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Description

N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound It is known for its unique structure, which includes a tetrazole ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide typically involves multiple steps. One common method starts with the reduction of nitro compounds to amines, followed by cyclization with azide ions to form the tetrazole ring. This process can be catalyzed by various agents, including palladium-coated magnetite nanoparticles . Another method involves the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts .

Industrial Production Methods

Industrial production of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide often employs scalable and efficient synthetic routes. These methods prioritize high yields and cost-effectiveness. For example, the use of microwave-accelerated reactions can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and palladium-coated nanoparticles. Reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or isopropanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide involves its interaction with molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The carboximidamide group can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1H-1,2,3,4-tetrazole-5-carboximidamide is unique due to its combination of a tetrazole ring and a carboximidamide group. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1339337-69-7

Molecular Formula

C2H4N6O

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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